2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-8-methyloctahydro-2H-pyrazino[1,2-a]pyrazine
Description
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Due to the broad spectrum of biological activities, the pyrazole ring is considered an interesting class in drug discovery .
Synthesis Analysis
The synthesis of pyrazoles often involves the reaction of hydrazines with 1,3-diketones . For example, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, was reconsidered . The preparation involved the chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone .
Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .
Chemical Reactions Analysis
The reaction product of the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone is prone to an intermolecular cyclization via the reaction of OH group of pyrazolone ring and fluorine atom of an adjacent phenyl group .
Future Directions
Pyrazoles and their derivatives continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research may continue to explore the synthesis of new pyrazole compounds, their biological activities, and potential applications in medicine.
Properties
IUPAC Name |
2-(5-chloro-1,3-dimethylpyrazol-4-yl)sulfonyl-8-methyl-3,4,6,7,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClN5O2S/c1-10-12(13(14)17(3)15-10)22(20,21)19-7-6-18-5-4-16(2)8-11(18)9-19/h11H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYCSTPJLKHJOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)N2CCN3CCN(CC3C2)C)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.87 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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